(6-Chloropyrazin-2-YL)boronic acid

Descripción general

Descripción

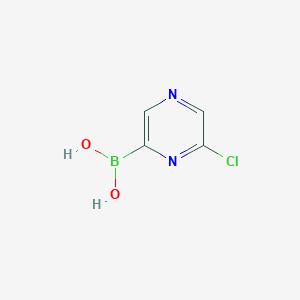

(6-Chloropyrazin-2-YL)boronic acid is an organoboron compound that features a pyrazine ring substituted with a chlorine atom at the 6-position and a boronic acid group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (6-Chloropyrazin-2-YL)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate (B(OMe)3) or triisopropyl borate (B(Oi-Pr)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The compound serves as a key nucleophile in Pd-catalyzed Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides.

Key Findings:

-

Catalyst Systems : Pd(dppb)Cl₂ (McKillop catalyst) achieves >90% yields with aryl boronic acids under mild conditions (80–100°C, 5–10 hr) . Pd(PPh₃)₄ shows lower activity unless paired with electron-rich boronic acids (e.g., 2-pivaloylaminophenyl boronic acid), yielding 53% at room temperature .

-

Substrate Scope : Reactions tolerate electron-donating and -withdrawing groups on both partners. For example:

| Boronic Acid Partner | Product Yield | Reaction Time | Catalyst Used |

|---|---|---|---|

| Phenylboronic acid | >90% | 10 hr | Pd(dppb)Cl₂ |

| Thiophene-2-boronic acid | 60% | 48 hr | Pd(dppb)Cl₂ |

| 2-Methoxynaphthylboronic acid | 61% | 72 hr | Pd(PPh₃)₄ |

-

Trifluoroborate Advantage : Organotrifluoroborates (e.g., 1-naphthyltrifluoroborate) reduce homocoupling side reactions, achieving >80% yield in 9 hr with lower catalyst loading compared to boronic acids .

Carboxylation Reactions

The compound participates in Cu(I)-catalyzed carboxylation for radiopharmaceutical applications.

Reaction Conditions and Yields :

| Substrate | Product | Temperature (°C) | RCY (%) |

|---|---|---|---|

| 6-Chloropyrazin-2-yl | [¹¹C]15b (carboxylated) | 95 | 5 ± 1 |

Optimal conditions involve KF-K₂.2.2 as a fluoride source and TMEDA as a ligand, achieving 81% radiochemical yield (RCY) at 100°C .

Functionalization in Medicinal Chemistry

The boronic acid group enables reversible covalent bonding with biological targets:

-

Antibacterial Agents : Derivatives inhibit β-lactamases via serine residue binding (Ki = 0.004–0.008 µM) .

-

Insulin Stabilization : Pyrazine-boronic acid hybrids enhance insulin stability through diol interactions .

Comparative Reactivity with Analogues

The chlorine substituent’s position critically impacts electronic properties and reactivity:

| Compound | Reactivity in Suzuki Coupling | Key Feature |

|---|---|---|

| (6-Chloropyrazin-2-yl)boronic acid | High (Pd(dppb)Cl₂) | Electron-withdrawing Cl at C6 |

| 5-Chloro-2-pyrazineboronic acid | Moderate | Cl at C5 reduces ring activation |

| 4-Fluoropyrazin-2-boronic acid | Lower | Fluorine’s weaker electronegativity |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

Boronic acids, including (6-Chloropyrazin-2-YL)boronic acid, are known for their anticancer properties. They function by inhibiting proteasomes, which are crucial for protein degradation in cancer cells. For example, studies have shown that certain boronic acids can halt the cell cycle at the G2/M phase, leading to reduced proliferation of cancer cells. Specific derivatives have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating strong potential as lead compounds for further development .

1.2 Antibacterial Activity

Recent research highlights the antibacterial efficacy of this compound derivatives against resistant bacterial strains. These compounds act as β-lactamase inhibitors, which are crucial in combating antibiotic resistance. For instance, certain synthesized boronic acid derivatives have shown Ki values as low as 0.004 µM against class C β-lactamases, making them promising candidates for new antibiotic therapies .

Synthesis and Chemical Properties

2.1 Synthesis Methods

The synthesis of this compound typically involves the Suzuki-Miyaura coupling reaction, which allows for the efficient formation of carbon-boron bonds. This method has been successfully applied to various substrates, yielding high purity and good yields of the desired product . The electronic nature of substituents on both the pyrazine and boronic acid components significantly influences the reaction's efficiency and product distribution.

2.2 Chemical Characteristics

The compound has a molecular formula of CHBClNO and an average mass of approximately 158.35 g/mol. Its structure includes a chlorinated pyrazine ring, which enhances its reactivity and biological activity .

3.1 Case Study: Antiviral Properties

In recent studies, this compound derivatives have been evaluated for their antiviral activities against Zika virus proteases. Compounds were tested for their inhibitory effects, with some exhibiting IC50 values in the low micromolar range, showcasing their potential as antiviral agents .

3.2 Case Study: Drug Delivery Systems

Research has also explored the use of boronic acids in targeted drug delivery systems. Their ability to form reversible covalent bonds with diols present on cell surfaces allows for selective targeting of cancer cells over healthy tissues, enhancing therapeutic efficacy while minimizing side effects .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Anticancer | Proteasome inhibition | IC50 values in nanomolar range |

| Antibacterial | β-Lactamase inhibitors | Ki values as low as 0.004 µM |

| Antiviral | Inhibition of Zika virus proteases | IC50 values in low micromolar range |

| Drug Delivery | Targeted delivery to cancer cells | Enhanced selectivity due to boronate ester formation |

Mecanismo De Acción

The mechanism of action of (6-Chloropyrazin-2-YL)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

Similar Compounds

(6-Chloropyrazin-2-yl)boronic acid: Similar to this compound but with different substituents on the pyrazine ring.

Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.

(2,3-Dichlorophenyl)boronic acid: Another boronic acid used in the synthesis of complex organic molecules.

Uniqueness

This compound is unique due to its specific substitution pattern, which can impart distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable tool in the synthesis of specialized organic compounds .

Actividad Biológica

(6-Chloropyrazin-2-YL)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound can be synthesized through various methods, including transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly notable for its efficiency in forming aryl-boron bonds, which are crucial for the biological activity of boronic acids. For instance, recent studies have demonstrated the successful application of palladium catalysts in synthesizing complex boron-containing compounds from chloropyrazines .

Anticancer Properties

Research has shown that this compound exhibits promising anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and prostate cancer cells. The compound's mechanism involves the induction of apoptosis, as evidenced by flow cytometry assays that measure early and late apoptotic cells .

Table 1: Anticancer Activity of this compound

| Cell Line | Concentration (µM) | Viability Reduction (%) | Assay Type |

|---|---|---|---|

| MCF7 | 0.001 | 17 | MTT |

| MCF7 | 0.01 | 28 | MTT |

| Prostate | 1 | 24 | SRB |

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies indicate that boronic acids can inhibit bacterial growth by targeting specific enzymes such as leucyl-tRNA synthetase, which is crucial for protein synthesis in microorganisms . This makes them potential candidates for developing new antibiotics with reduced toxicity to mammalian cells.

Table 2: Antimicrobial Activity Overview

| Microorganism | Minimum Inhibitory Concentration (MIC) | Effect Observed |

|---|---|---|

| E. coli | 0.1 mM | Growth inhibition |

| S. aureus | 0.03 mM | Complete growth inhibition |

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols in biomolecules. This property allows it to modulate various biological pathways effectively. For example, it has been shown to interact with insulin and stabilize its structure, which could have implications for diabetes treatment .

Case Studies and Clinical Implications

A notable study examined the effects of boronic acids on cancer cell lines, where this compound was found to enhance the efficacy of existing chemotherapeutic agents by overcoming drug resistance mechanisms . The compound was tested in combination with bortezomib in lymphoma models, showing improved outcomes compared to monotherapy.

Table 3: Clinical Studies Involving Boronic Acids

Propiedades

IUPAC Name |

(6-chloropyrazin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BClN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNZXZFLVPLRTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC(=N1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590544 | |

| Record name | (6-Chloropyrazin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-64-8 | |

| Record name | B-(6-Chloro-2-pyrazinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Chloropyrazin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.